N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole-derived small molecule characterized by a 6-ethoxy-substituted benzothiazole core linked to a benzamide scaffold bearing a pyrrolidine sulfonyl group. This compound’s structural uniqueness lies in its combination of a lipophilic ethoxy group on the benzothiazole ring and a conformationally constrained pyrrolidine sulfonamide moiety.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-27-15-7-10-17-18(13-15)28-20(21-17)22-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKAOFNQFEZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this molecule include a benzothiazole moiety, a pyrrolidine ring, and a sulfonamide group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study reported that related benzothiazole derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against several pathogens, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. A notable example includes the investigation into the mechanisms by which these compounds interact with cellular pathways involved in cancer progression. For instance, some derivatives were found to inhibit specific kinases associated with tumor growth, leading to reduced proliferation of cancer cells .
Anti-inflammatory Effects
Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various benzothiazole derivatives and tested their efficacy against common bacterial strains (e.g., E. coli, S. aureus). The results indicated that certain compounds exhibited significant antibacterial activity, with some achieving MIC values comparable to standard antibiotics.
-
Evaluation of Anticancer Activity :
- A series of benzothiazole-based compounds were evaluated for their effects on human cancer cell lines (e.g., breast and lung cancer). The study found that specific derivatives induced cell cycle arrest and apoptosis, suggesting their potential as chemotherapeutic agents.
- Investigation of Anti-inflammatory Mechanisms :
Chemical Reactions Analysis
Hydrolysis of the Benzamide Linkage
The amide bond between the benzothiazole and benzamide moieties is susceptible to hydrolysis under acidic or alkaline conditions.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (~110°C) for 12–24 hours .
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Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 8–12 hours .
Products :
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6-Ethoxybenzo[d]thiazol-2-amine (from the benzothiazole fragment).
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4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (from the benzamide fragment).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid .
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (–OCHCH) group on the benzothiazole ring can undergo substitution reactions with strong nucleophiles.
Reaction Conditions :
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Amine Substitution : Primary amines (e.g., NH, methylamine) in ethanol under reflux.
Products :
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N-(6-hydroxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (with –OH).
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N-(6-(alkyl/aryl-amino)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (with –NHR) .
Key Note :
The ethoxy group’s electron-donating nature directs electrophiles to the para position of the benzothiazole ring, but substitution occurs at the ethoxy site under nucleophilic conditions .
Sulfonamide Functionalization
The pyrrolidinylsulfonyl group participates in reactions typical of sulfonamides:
Mechanistic Insight :
Sulfonamide hydrolysis proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water . Alkylation/acylation targets the sulfonamide nitrogen due to its moderate nucleophilicity .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and benzamide aromatic rings undergo EAS at specific positions:
Benzothiazole Ring :
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Nitration : HNO/HSO at 0–5°C introduces a nitro group at position 5 (para to the ethoxy group) .
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Halogenation : Br in acetic acid adds bromine at position 4 (ortho to the ethoxy group) .
Benzamide Ring :
Reductive Transformations
-
Disulfide Formation : Reaction with thiophiles (e.g., PPh) under oxidative conditions to form S–S bonds.
Coordination Chemistry
The benzothiazole nitrogen and sulfonyl oxygen can act as ligands for metal ions:
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Cu(II) | N (benzothiazole) | Antimicrobial metal complexes | |
| Fe(III) | O (sulfonyl) | Catalytic oxidation studies |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
Comparison with Similar Compounds
Ethoxy vs. Bromo/Methoxy Groups
- Compound 11 (): Features a 6-bromo substituent on the benzothiazole.
- Compounds 12a–b (): Contain 3-methoxy- or 3,5-dimethoxyphenyl groups introduced via Suzuki coupling.
Comparison with Antimicrobial Benzothiazoles ()
- Compounds such as 10a–j in incorporate triazole and nitro groups, which confer distinct electronic properties and antimicrobial activity.
Sulfonamide Group Variations
Pyrrolidine vs. Piperidine/Piperazine Sulfonamides
- Compound 2D216 () : Contains a piperidine sulfonamide group. The six-membered piperidine ring introduces greater conformational flexibility and lipophilicity compared to the five-membered pyrrolidine in the target compound, which may enhance target binding specificity due to reduced ring strain .
- Compounds 4d–k (): Derivatives with piperazine or morpholine sulfonamides exhibit varied hydrogen-bonding capacities.
Anticancer Potential
- Triazole-thiazole hybrids () : Compounds such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show 40% inhibition in lung cancer cells. The target compound’s benzothiazole-pyrrolidine sulfonamide architecture may similarly disrupt cancer cell proliferation, though its exact targets require validation .
- NF-κB Modulation () : Compound 2D216 enhances NF-κB signaling via a thiazole scaffold. The target compound’s ethoxy group may alter this activity by modulating solubility or receptor affinity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
